molecular formula C9H12BrMgN B6289378 (4-Dimethylaminomethyl)phenylmagnesium bromide CAS No. 220341-64-0

(4-Dimethylaminomethyl)phenylmagnesium bromide

Cat. No.: B6289378
CAS No.: 220341-64-0
M. Wt: 238.41 g/mol
InChI Key: YKXMIEQXWLWODE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Dimethylaminomethyl)phenylmagnesium bromide is an organometallic compound with the molecular formula C9H12BrMgN. It is commonly used in various fields of scientific research due to its versatility and reactivity. This compound is often utilized in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Dimethylaminomethyl)phenylmagnesium bromide is typically prepared through the Grignard reaction. This involves the reaction of 4-(dimethylaminomethyl)phenyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors equipped with efficient stirring and temperature control systems .

Chemical Reactions Analysis

Types of Reactions

(4-Dimethylaminomethyl)phenylmagnesium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include carbonyl compounds, halides, and other electrophiles. The reactions are typically carried out in anhydrous solvents like THF or diethyl ether under inert atmosphere conditions .

Major Products Formed

The major products formed from reactions involving this compound include alcohols, substituted aromatic compounds, and coupled products. These products are often used as intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

(4-Dimethylaminomethyl)phenylmagnesium bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules and the synthesis of biologically active compounds.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium bromide: A simpler Grignard reagent used in similar types of reactions.

    (4-Methylphenyl)magnesium bromide: Another Grignard reagent with a methyl group instead of a dimethylaminomethyl group.

    (4-Methoxyphenyl)magnesium bromide: A Grignard reagent with a methoxy group on the phenyl ring.

Uniqueness

(4-Dimethylaminomethyl)phenylmagnesium bromide is unique due to the presence of the dimethylaminomethyl group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.

Properties

IUPAC Name

magnesium;N,N-dimethyl-1-phenylmethanamine;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N.BrH.Mg/c1-10(2)8-9-6-4-3-5-7-9;;/h4-7H,8H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXMIEQXWLWODE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.